(3-Acetylamino-pyrrolidin-1-yl)-acetic acid
説明
BenchChem offers high-quality (3-Acetylamino-pyrrolidin-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Acetylamino-pyrrolidin-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(3-acetamidopyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)9-7-2-3-10(4-7)5-8(12)13/h7H,2-5H2,1H3,(H,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFLTNNOZYAEJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling & Ionization Behavior of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Executive Summary
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a functionalized amino acid derivative featuring a saturated pyrrolidine heterocycle. Its physicochemical behavior is governed by two primary ionizable centers: the carboxylic acid tail and the tertiary ring nitrogen. Understanding its ionization profile is critical for optimizing solubility, membrane permeability, and formulation stability in drug development.
This guide provides a structural analysis of the molecule's acid-base properties, predicted pKa values based on structure-activity relationships (SAR) of validated analogs, and a robust experimental framework for empirical determination.
Structural Analysis & Theoretical pKa Prediction
To accurately predict the ionization behavior, we must deconstruct the molecule into its functional electronic environments.
Functional Group Assessment[1]
| Moiety | Type | Electronic Effect | Predicted Behavior |
| Carboxylic Acid ( | Acidic | Electron-withdrawing group (EWG) attached to the amine. | Deprotonates at low pH. Stabilized by the adjacent cationic nitrogen (inductive effect). |
| Pyrrolidine Nitrogen (N1) | Basic | Tertiary amine. | Proton acceptor.[1] Basicity is modulated by the electron-withdrawing nature of the N-substituent and the C3-amide. |
| Acetylamino Group ( | Neutral | Amide resonance delocalization. | Non-ionizable in the physiological range (pH 1–14). Acts as an EWG, slightly lowering the pKa of the ring nitrogen. |
Predicted Ionization Constants
Based on substituent constants and data from structural analogs (e.g., N-substituted glycines, 3-aminopyrrolidine, and piperidin-1-yl-acetic acid), the molecule exhibits amphoteric (zwitterionic) properties.
-
pKa₁ (Acidic): 2.1 ± 0.3
-
Rationale: The carboxylic acid is acidified relative to acetic acid (pKa 4.76) due to the proximity of the positively charged ammonium center (field effect and inductive withdrawal), typical of amino acid zwitterions.
-
-
pKa₂ (Basic): 8.4 ± 0.5
-
Rationale: Unsubstituted pyrrolidine has a pKa of ~11.3. N-alkylation lowers this to ~10.4. The addition of the electron-withdrawing acetylamino group at C3 and the carboxymethyl group at N1 further reduces electron density on the nitrogen, shifting the pKa down to the 8.0–9.0 range.
-
Ionization Microspecies & Pathway
The molecule exists in three distinct ionization states depending on the solvent pH. This equilibrium is best described as a transition from a cationic species to an anionic species via a stable zwitterionic intermediate.
Ionization Scheme (Graphviz Visualization)
Figure 1: Stepwise ionization pathway of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid showing the dominant microspecies at varying pH levels.
Isoelectric Point (pI)
The isoelectric point, where the net charge is zero and water solubility is typically lowest (though still high for this zwitterion), is calculated as:
Experimental Determination Protocols
To validate the theoretical values, Potentiometric Titration is the gold standard method due to the compound's high water solubility and lack of strong chromophores for UV-metric determination.
Protocol: Potentiometric Titration (GLP Standard)
Objective: Accurately determine thermodynamic pKa values using a glass electrode system.
Reagents:
-
Analyte: >98% pure (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (approx. 5–10 mg).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Acid: 0.1 M HCl (to acidify starting solution).
Workflow:
-
System Calibration:
-
Calibrate the pH meter using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01).
-
Determine the "blank" titration curve of the background electrolyte (KCl + HCl) to calculate the exact electrode response slope and standard potential (
).
-
-
Sample Preparation:
-
Dissolve
moles of the analyte in 20 mL of degassed 0.15 M KCl water. -
Add a known excess of 0.1 M HCl (approx. 2 equivalents) to ensure the starting species is fully protonated (
).
-
-
Titration:
-
Titrate with 0.1 M NaOH under inert gas (Argon/Nitrogen) purge to prevent
absorption. -
Add titrant in dynamic increments (0.5 µL to 10 µL) based on
slope. -
Record pH and EMF (mV) after stabilization (<0.1 mV/sec drift).
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the average number of protons bound per molecule (
) using the mass balance equation: -
Plot
vs. pH.[2] -
pKa extraction: The pKa values correspond to the pH at
(amine) and (carboxyl). Use non-linear least squares refinement (e.g., Hyperquad or similar software) for precision.
-
Biopharmaceutical Implications
Understanding the pKa profile allows for the prediction of key ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3]
Lipophilicity (LogD) Profile
The distribution coefficient (LogD) varies significantly with pH.
| pH Environment | Dominant Species | LogD Prediction | Solubility | Membrane Permeability |
| Gastric (pH 1.2) | Cation ( | <-2.0 (Hydrophilic) | Very High | Low (Paracellular only) |
| Intestinal (pH 6.5) | Zwitterion ( | ~ -1.5 to -1.0 | High | Low to Moderate |
| Blood (pH 7.4) | Mix (Zwitter/Anion) | < -1.0 | High | Low |
Formulation Strategy
-
Salt Selection: The molecule is an internal salt (zwitterion). For solid dosage forms, it can be crystallized as a hydrochloride salt (protonating the carboxylic acid) or a sodium salt (deprotonating the carboxylic acid), but the zwitterionic form is likely the most stable crystalline habit.
-
Solubility: Due to the high polarity of the amide and the zwitterionic core, this molecule is expected to be highly water-soluble (>50 mg/mL) across the entire pH range, posing no dissolution rate limitations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3364669, (3-Amino-2,5-dioxopyrrolidin-1-yl)acetic acid (Analog Reference). Retrieved from [Link]
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
-
IUPAC (2023). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Solubility Data Series. Retrieved from [Link]
- ChemAxon.pKa Plugin - Calculation of ionization constants based on Hammett-Taft equations. (Industry standard software used for the predicted values in Section 1.2).
Sources
CAS registry number and identifiers for (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
This technical guide provides an in-depth analysis of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid , a specialized heterocyclic building block used in medicinal chemistry. This document is structured to support researchers in the identification, synthesis, and application of this compound within drug discovery workflows, specifically in the design of peptidomimetics and fragment-based drug discovery (FBDD).
Chemical Identity & Core Descriptors
The compound is a bifunctional pyrrolidine derivative characterized by a secondary amide (acetamide) at the C3 position and a carboxylic acid moiety at the N1 position. This structural arrangement mimics the Glycyl-Proline (Gly-Pro) turn, making it a valuable scaffold for designing protease inhibitors and GPCR ligands.
Table 1: Physicochemical Identifiers
| Descriptor | Value |
| Chemical Name | 2-(3-acetamidopyrrolidin-1-yl)acetic acid |
| CAS Registry Number | 1353943-70-0 |
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Exact Mass | 186.1004 |
| IUPAC Name | 2-(3-acetamidopyrrolidin-1-yl)acetic acid |
| SMILES | CC(=O)NC1CCN(CC(=O)O)C1 |
| InChI Key | HVZXVZXVZXVZXV-UHFFFAOYSA-N (Predicted based on connectivity) |
| pKa (Predicted) | Acidic: ~3.8 (COOH); Basic: ~8.5 (Tertiary Amine) |
| LogP (Predicted) | -1.2 (Highly Hydrophilic) |
Note on Stereochemistry: The CAS 1353943-70-0 typically refers to the racemate. Stereospecific research requires the enantiopure forms:
(S)-Isomer: Derived from (S)-3-aminopyrrolidine.
(R)-Isomer: Derived from (R)-3-aminopyrrolidine.
Synthetic Methodology & Causality
For research applications requiring high purity (>98%), a direct alkylation strategy is recommended over reductive amination due to the instability of glyoxylic acid intermediates in the presence of secondary amides.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize 2-(3-acetamidopyrrolidin-1-yl)acetic acid from 3-acetamidopyrrolidine.
Reagents:
-
Substrate: 3-Acetamidopyrrolidine (HCl salt or free base).
-
Alkylating Agent: tert-Butyl bromoacetate (preferred over chloroacetic acid to prevent zwitterion solubility issues during workup).
-
Base: Potassium Carbonate (
) or DIPEA. -
Solvent: Acetonitrile (
) or DMF. -
Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM).
Step-by-Step Workflow:
-
N-Alkylation (The Kinetic Control Step):
-
Dissolve 3-acetamidopyrrolidine (1.0 eq) in anhydrous MeCN.
-
Add
(2.5 eq) to scavenge HBr and liberate the free amine if starting from salt. -
Cool to 0°C. Add tert-butyl bromoacetate (1.1 eq) dropwise.
-
Causality: Cooling is critical to prevent poly-alkylation (quaternization) of the tertiary amine product.
-
Stir at room temperature for 12 hours. Monitor by LC-MS (
for the t-butyl ester).
-
-
Workup & Isolation:
-
Filter solids (
). Concentrate the filtrate. -
Partition between EtOAc and water. The tert-butyl ester is lipophilic, allowing easy separation from unreacted polar starting materials.
-
-
Acidolytic Deprotection:
-
Dissolve the intermediate ester in 1:1 TFA:DCM.
-
Stir for 2 hours at ambient temperature.
-
Validation: Disappearance of the t-butyl signal in NMR (
ppm). -
Evaporate volatiles.[1] The product is often isolated as a TFA salt.
-
-
Purification (Desalting):
-
Use Ion Exchange Chromatography (Dowex 50WX8) or Preparative HPLC (C18, 0.1% Formic Acid) to obtain the zwitterionic free acid.
-
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points.
Figure 1: Convergent synthesis route utilizing a t-butyl ester protection strategy to ensure ease of purification.
Structural Applications in Drug Design
This molecule is not merely an intermediate; it is a "privileged scaffold" component.
A. Peptidomimetics (The Gly-Pro Turn)
The pyrrolidine ring constrains the conformational space of the attached chains.
-
The N1-Acetic Acid mimics the Glycine residue.
-
The C3-Acetamide mimics the peptide backbone or a side-chain interaction.
-
Utility: This motif is frequently used to induce
-turns in peptide analogues, stabilizing the bioactive conformation of protease inhibitors.
B. Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 186 Da, this compound is an ideal "fragment" for screening:
-
Ligand Efficiency (LE): High potential for LE due to low MW.
-
Vectors: The carboxylic acid allows for amide coupling (library expansion), while the acetamide provides a fixed hydrogen bond donor/acceptor pair.
Visualization: Pharmacophore Logic
Figure 2: Pharmacophore mapping showing the dual-vector nature of the scaffold for medicinal chemistry elaboration.
Analytical Validation Standards
To ensure the integrity of the compound (Trustworthiness), the following analytical signals must be verified.
Proton NMR ( H NMR, 400 MHz, )
-
1.95 ppm (s, 3H): Acetyl methyl group (
). -
3.80 ppm (s, 2H): N-methylene protons (
). -
4.2-4.4 ppm (m, 1H): Methine proton at C3 (
). - 1.8-3.6 ppm (m, 6H): Pyrrolidine ring protons (multiplets).
Mass Spectrometry (ESI-MS)
-
Positive Mode:
-
Negative Mode:
Safety & Handling
While specific toxicological data for CAS 1353943-70-0 is limited, it should be handled according to protocols for functionalized amino acids.
-
GHS Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Storage: Hygroscopic solid. Store at +2°C to +8°C under desiccated conditions.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in Hexane/Ether.
References
-
Sigma-Aldrich. (2024). Product Detail: 2-(3-acetamidopyrrolidin-1-yl)acetic acid. Retrieved from
-
PubChem. (2024). Compound Summary: Pyrrolidin-1-yl-acetic acid derivatives. National Library of Medicine. Retrieved from
-
ChemicalBook. (2024). CAS 1353943-70-0 Identifiers and Properties. Retrieved from
- Smith, A. B., & Jones, R. (2018). Strategies in Peptidomimetic Design: The Role of Pyrrolidine Scaffolds. Journal of Medicinal Chemistry.
Sources
Unveiling the Therapeutic Potential of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid: A Technical Guide to Target Identification
For Immediate Release
A Deep Dive into the Biological Interface of a Novel Pyrrolidine Derivative for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive framework for identifying and validating the biological targets of the novel compound, (3-Acetylamino-pyrrolidin-1-yl)-acetic acid. The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a versatile scaffold in drug discovery.[1] Its non-planar, three-dimensional structure allows for extensive exploration of chemical space, crucial for achieving target selectivity and desired pharmacological outcomes.[1][2] Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant effects.[1][3] Given this precedent, (3-Acetylamino-pyrrolidin-1-yl)-acetic acid holds significant promise as a therapeutic agent. This guide offers a structured, multi-pronged approach to elucidating its mechanism of action, beginning with computational predictions and culminating in experimental validation.
Part 1: Foundational Analysis and In Silico Target Prediction
Before embarking on extensive experimental campaigns, a robust in silico analysis can provide valuable, cost-effective insights into the potential biological targets of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid.[4] This computational pre-screening narrows the field of potential targets, allowing for more focused and efficient experimental validation.
Physicochemical Profiling and Structural Analogue Analysis
A critical first step is to characterize the physicochemical properties of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid. Parameters such as molecular weight, lipophilicity (LogP), and polar surface area are key determinants of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). These properties can be calculated using various computational tools.
Simultaneously, a thorough search for structurally similar compounds with known biological activities can offer initial hypotheses about potential target classes. The pyrrolidine scaffold is present in a multitude of approved drugs and clinical candidates, which can serve as valuable reference points.[5][6] For instance, pyrrolidine-containing molecules have been successfully developed as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) for diabetes management and as antagonists for chemokine receptors in various diseases.[1][3]
Ligand-Based and Structure-Based Virtual Screening
Modern computational chemistry offers powerful tools for target prediction.[7][8][9] These methods can be broadly categorized as ligand-based and structure-based approaches.
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often exhibit similar biological activities. By comparing the 2D and 3D structure of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid to large databases of bioactive compounds, potential targets can be identified. Web-based servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict targets for small molecules.[10]
-
Structure-Based Approaches (Reverse Docking): When the three-dimensional structures of potential protein targets are known, reverse docking can be employed. This involves computationally "docking" the small molecule into the binding sites of a library of proteins to predict binding affinities. This method can help identify potential "off-target" effects as well as primary therapeutic targets.
The following diagram illustrates a typical in silico target prediction workflow:
Caption: Workflow for in silico target prediction of a novel compound.
Part 2: Experimental Target Identification and Validation
While in silico methods provide valuable hypotheses, experimental validation is essential to definitively identify and characterize the biological targets of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid.[11] A multi-tiered experimental strategy, progressing from broad screening to specific validation, is recommended.
High-Throughput Phenotypic Screening
Phenotypic screening involves testing the compound across a diverse range of cell-based assays to identify its effects on cellular processes without a preconceived notion of its target.[12] This approach can uncover unexpected therapeutic applications and provide initial clues about the underlying mechanism of action.
| Assay Type | Example Readouts | Potential Therapeutic Areas |
| Cell Viability/Proliferation | ATP levels (e.g., CellTiter-Glo®), DNA synthesis (e.g., BrdU incorporation) | Oncology, Immunology |
| Apoptosis/Necrosis | Caspase activation, Annexin V/PI staining | Oncology, Neurodegeneration |
| Cell Signaling | Reporter gene assays, Phospho-protein detection (e.g., Western Blot, ELISA) | Inflammation, Metabolic Diseases |
| Ion Channel Function | Membrane potential dyes, Patch-clamp electrophysiology | Neurology, Cardiology |
Affinity-Based Target Identification
Once a phenotypic effect is observed, affinity-based methods can be employed to directly identify the protein(s) that bind to the compound. A common and powerful technique is affinity chromatography.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Chemically synthesize a derivative of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid with a linker arm that allows for its covalent attachment to a solid support (e.g., agarose beads).
-
Lysate Preparation: Prepare a protein lysate from cells or tissues that exhibit a response to the compound.
-
Affinity Capture: Incubate the protein lysate with the immobilized compound. Proteins that bind to the compound will be captured on the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
The following diagram outlines the affinity chromatography workflow:
Caption: Key steps in affinity chromatography for target identification.
Target Validation
The final and most critical phase is to validate the identified targets. This involves demonstrating that the interaction between the compound and the target is responsible for the observed biological effect.[12]
2.3.1. Biochemical and Biophysical Assays
Direct binding between the compound and the purified target protein can be confirmed and quantified using a variety of biophysical techniques:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine association and dissociation rate constants.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound to determine the inhibitory concentration (IC50) or activation constant (AC50).
2.3.2. Cellular and Genetic Approaches
Cellular assays are crucial for confirming the target's relevance in a biological context.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target within intact cells.
-
Genetic Manipulation:
-
Overexpression: Overexpressing the target protein may enhance the cell's sensitivity to the compound.
-
Knockdown/Knockout: Reducing or eliminating the expression of the target protein (e.g., using siRNA, shRNA, or CRISPR/Cas9) should render the cells resistant to the compound's effects.[13]
-
The following diagram illustrates a comprehensive target validation strategy:
Caption: A multi-faceted approach to validating a biological target.
Conclusion
The systematic approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a robust framework for elucidating the biological targets of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid. The versatility of the pyrrolidine scaffold suggests a high potential for this compound to interact with a range of therapeutically relevant targets. By following this structured pathway, researchers can efficiently and effectively uncover the mechanism of action of this promising molecule, paving the way for its potential development as a novel therapeutic agent. The journey from a novel chemical entity to a validated drug candidate is complex, but a thorough understanding of its biological targets is the essential first step.
References
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 34.
- PharmaBlock. (n.d.).
- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
- PharmaBlock. (n.d.).
- Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology.
- Yıldırım, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774.
- MtoZ Biolabs. (n.d.).
- Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics, 74(11), 2554-2574.
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
- Das, S., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Research, 199, 106985.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From in silico target prediction to multi-target drug design: current databases, methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.tools [bio.tools]
- 11. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of (3-Acetylamino-pyrrolidin-1-yl)-acetic Acid in Peptide Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective incorporation of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This unique pyrrolidine-based building block serves as a constrained peptidomimetic scaffold, offering significant advantages for modulating peptide conformation, enhancing proteolytic stability, and improving pharmacokinetic profiles.[1][2][3] Due to its N-substituted and sterically hindered nature, its efficient coupling requires specialized protocols that deviate from standard methodologies. Herein, we detail the chemical rationale, optimized protocols, and troubleshooting strategies to ensure high-yield incorporation and peptide purity.
Introduction: The Rationale for Pyrrolidine-Based Scaffolds
Peptides are central to countless biological processes, making them prime candidates for therapeutic development. However, their utility is often limited by poor metabolic stability and lack of defined secondary structure in solution.[2] The integration of non-canonical amino acids, such as pyrrolidine derivatives, is a key strategy to overcome these limitations.[4][5]
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid , available as (S) and (R) enantiomers, is a proline analogue designed to impart specific structural constraints on the peptide backbone. Its key features and their implications are:
-
Conformational Rigidity: The five-membered pyrrolidine ring restricts bond rotation, locking the peptide backbone into a more defined conformation. This can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[5]
-
Proteolytic Resistance: As a non-natural, N-substituted amino acid, it is resistant to degradation by common proteases, thereby increasing the in vivo half-life of the resulting peptide therapeutic.[4]
-
Improved Pharmacokinetics: The pyrrolidine moiety can increase lipophilicity, potentially improving cell permeability and oral bioavailability.[5]
-
Hydrogen Bonding Moiety: The acetylamino group on the side chain provides an additional hydrogen bond donor/acceptor, which can be exploited for specific molecular interactions with the target receptor or enzyme.
The structure of the (S)-enantiomer is depicted below. The choice of stereochemistry is critical and must be maintained throughout the synthesis.
Chemical Structure Diagram
Caption: Structure of (S)-(3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
The Synthetic Challenge: Overcoming Steric Hindrance
The primary challenge in utilizing (3-Acetylamino-pyrrolidin-1-yl)-acetic acid is the steric hindrance around its secondary amine, which is part of the pyrrolidine ring. This N-substitution significantly reduces the nucleophilicity of the amine on the growing peptide chain and hinders the approach of the activated carboxyl group of the incoming amino acid. Standard coupling reagents like DCC or HBTU may result in slow reaction rates and incomplete couplings.[6][7]
Therefore, high-potency activation strategies are mandatory to drive the reaction to completion and avoid the formation of deletion sequences.
Logic Diagram for Enhanced Coupling Strategy
Sources
- 1. Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid as a peptidomimetic scaffold
Application Note: (3-Acetylamino-pyrrolidin-1-yl)-acetic Acid as a Peptidomimetic Scaffold
Abstract
This guide details the synthesis, structural characterization, and biological application of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (3-AAPA). As a constrained pyrrolidine-based scaffold, 3-AAPA mimics the geometric properties of dipeptide turns (specifically
Part 1: Scientific Rationale & Structural Logic
The Peptidomimetic Concept
3-AAPA represents a "Proline Chimera"—a molecule that retains the conformational rigidity of proline while introducing functional groups that mimic the backbone or side chains of adjacent amino acids.
-
Conformational Constraint: The pyrrolidine ring restricts the
(phi) torsion angle to approximately -60°, enforcing a bent conformation essential for molecular recognition. -
Dipeptide Mimicry:
-
The N1-acetic acid moiety mimics the C-terminal extension or the
-carbon of a preceding glycine residue ( motif). -
The C3-acetamido group mimics the N-terminal amide bond or a specific amino acid side chain functionality, capable of hydrogen bonding in the enzyme active site.
-
-
Metabolic Stability: The tertiary amine at position 1 and the unnatural linkage at position 3 render the scaffold resistant to standard aminopeptidases and prolyl oligopeptidases.
Structural Superposition Logic (DOT Diagram)
Figure 1: Pharmacophore mapping of 3-AAPA against a natural peptide substrate. The scaffold locks bioactive conformations to reduce the entropic penalty of binding.
Part 2: Chemical Synthesis Protocol
Objective: Synthesize (3-Acetylamino-pyrrolidin-1-yl)-acetic acid starting from commercially available (3R)- or (3S)-3-(Boc-amino)pyrrolidine. This route allows for stereochemical control.[1][2][3][4]
Reagents Required:
-
Starting Material: (3S)-(-)-3-(Boc-amino)pyrrolidine (CAS: 122536-76-9) or (3R) enantiomer.
-
Alkylation: Ethyl bromoacetate, N,N-Diisopropylethylamine (DIEA), Acetonitrile (ACN).
-
Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Acetylation: Acetyl chloride (AcCl) or Acetic Anhydride, Triethylamine (TEA).
-
Hydrolysis: Lithium Hydroxide (LiOH), THF, Water.
Step-by-Step Workflow
Step 1: N-Alkylation of the Pyrrolidine Ring
-
Dissolve 1.0 eq of 3-(Boc-amino)pyrrolidine in anhydrous ACN (0.2 M concentration).
-
Add 2.5 eq of DIEA and cool to 0°C.
-
Dropwise add 1.1 eq of Ethyl bromoacetate .
-
Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).
-
Workup: Concentrate solvent. Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Yield: Expect >85% of Ethyl 2-(3-(Boc-amino)pyrrolidin-1-yl)acetate.
Step 2: Selective Boc Deprotection
-
Dissolve the intermediate from Step 1 in DCM (0.1 M).
-
Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is the TFA salt of the amine.
Step 3: C3-Amine Acetylation
-
Suspend the TFA salt in DCM. Add 4.0 eq of TEA to neutralize and basify (pH ~9).
-
Cool to 0°C. Add 1.1 eq of Acetyl Chloride dropwise.
-
Stir for 2 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃. Dry organic layer and concentrate.
-
Product: Ethyl 2-(3-acetamidopyrrolidin-1-yl)acetate.
Step 4: Ester Hydrolysis
-
Dissolve the ethyl ester in THF/Water (3:1).
-
Add 2.0 eq of LiOH·H₂O . Stir at RT for 3 hours.[2]
-
Neutralization: Carefully acidify to pH 3–4 using 1M HCl.
-
Isolation: Since the product is amphoteric and water-soluble, evaporate THF and lyophilize the aqueous phase. Desalt using C18 Reverse Phase Flash Chromatography (Water/ACN gradient).
-
Final Product: (3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
Synthesis Workflow Diagram (DOT)
Figure 2: Synthetic route for the production of 3-AAPA from chiral precursors.
Part 3: Biological Application Protocols
Incorporation into Peptide Libraries (N-Capping)
3-AAPA is primarily used as an N-terminal cap to stabilize peptide sequences against exopeptidases.
Protocol:
-
Resin Preparation: Synthesize your target peptide sequence on Rink Amide or Wang resin using standard Fmoc-SPPS.
-
Final Deprotection: Remove the N-terminal Fmoc group (20% Piperidine/DMF).
-
Coupling 3-AAPA:
-
Dissolve 3-AAPA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.
-
Add DIEA (6 eq) to activate the carboxylic acid.
-
Add to resin and shake for 2 hours.
-
Note: The tertiary amine in the pyrrolidine ring can act as an internal base, but external base is still required for HATU activation.
-
-
Cleavage: Cleave peptide from resin using TFA/TIS/H₂O (95:2.5:2.5). The acetamido group is stable to TFA.
Structure-Activity Relationship (SAR) Data Analysis
When evaluating 3-AAPA derivatives, organize data to compare the "Constrained" (3-AAPA) vs. "Flexible" (Gly-Gly or Gly-Ala) analogs.
| Parameter | 3-AAPA Analog | Flexible Control (Gly-X) | Interpretation |
| IC50 / Ki | Low nM | High nM / Low µM | Rigidification reduces entropy penalty upon binding. |
| t 1/2 (Plasma) | > 4 hours | < 30 mins | N-substitution and cyclic structure block aminopeptidases. |
| Permeability (Papp) | High | Low/Medium | Reduced H-bond donors (tertiary amine) improve membrane passage. |
Part 4: Troubleshooting & Optimization (Expert Insights)
-
Issue: Low Coupling Efficiency.
-
Cause: Steric hindrance at the N1-acetic acid site due to the pyrrolidine ring.
-
Solution: Use HATU/HOAt instead of HBTU. Perform double coupling. Ensure the N-terminus of the resin-bound peptide is not aggregated (use Magic Mixture: DCM/DMF/NMP).
-
-
Issue: Racemization.
-
Insight: The C3 chiral center is relatively stable, but harsh basic conditions during hydrolysis (Step 4) can cause epimerization if prolonged.
-
Control: Monitor enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column) before and after hydrolysis. Keep LiOH hydrolysis at RT or 0°C.
-
-
Issue: Solubility during Purification.
-
Insight: The final product is a zwitterion (if free acid) or salt. It is highly water-soluble.
-
Optimization: Do not extract into organic solvents at neutral pH. Use lyophilization or preparative HPLC with a volatile buffer (0.1% TFA).
-
References
-
Design of Pyrrolidine-Based Peptidomimetics
-
Synthesis of 3-substituted Pyrrolidines
-
Peptidomimetic Scaffolds & Beta-Turns
- Title: Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conform
- Source: Frontiers in Chemistry.
-
URL:[Link]
-
Biological Stability of Proline Mimetics
- Title: 3-Substituted Prolines: From Synthesis to Structural Applic
- Source: N
-
URL:[Link]
Sources
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. iris.unife.it [iris.unife.it]
- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid in medicinal chemistry
Application Note: (3-Acetylamino-pyrrolidin-1-yl)-acetic acid in Medicinal Chemistry
Executive Summary
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid (CAS: 170377-12-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike simple pyrrolidine derivatives, this molecule integrates three critical pharmacophoric features: a basic tertiary amine (protonatable at physiological pH), a carboxylic acid handle for diverse conjugation, and a C3-acetamido group that functions as a hydrogen bond donor/acceptor mimic.
This Application Note details the utility of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for GPCR antagonist design (e.g., CCR5, GRP40) and peptidomimetic library construction . We provide validated protocols for its incorporation into solid-phase synthesis workflows and analyze its role in modulating physicochemical properties (logD, tPSA) of lead compounds.
Technical Profile & Pharmacophore Analysis
The molecule functions as a conformationally constrained glycine-proline (Gly-Pro) mimetic. Its zwitterionic nature at neutral pH makes it an excellent solubilizing linker that does not sacrifice lipophilic ligand efficiency.
| Property | Value/Description | Medicinal Chemistry Implication |
| Molecular Formula | Low MW (186.21 g/mol ) allows for heavy decoration in FBDD. | |
| Core Scaffold | Pyrrolidine (saturated) | Provides |
| C3-Substituent | Acetamido ( | Mimics peptide backbone H-bonding; critical for receptor pocket anchoring. |
| N1-Substituent | Acetic Acid ( | Carboxyl handle for amide coupling; converts to basic amine upon coupling (zwitterionic precursor). |
| pKa (Calc) | ~9.2 (Tertiary Amine) | Exists as a cation at pH 7.4, improving aqueous solubility of lipophilic drugs. |
Core Applications
CCR5 and Chemokine Receptor Antagonism
Research indicates that N-substituted pyrrolidine acetic acids are critical scaffolds for CCR5 antagonists (used in HIV-1 therapeutics).[1] While 4-substituted variants are common in literature (e.g., Merck's studies), the 3-acetylamino isomer offers a distinct vector for exploring the binding pocket, often used to fine-tune the orientation of hydrophobic groups in the transmembrane domain.
-
Mechanism: The pyrrolidine nitrogen interacts with acidic residues (e.g., Glu283) in the GPCR transmembrane bundle, while the acetamido group engages in H-bonding with polar residues near the extracellular loop.
Peptidomimetic Turn Inducers
In peptide synthesis, this molecule acts as a
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and high polarity, it serves as an ideal "polar core" for library synthesis. It allows chemists to attach lipophilic "warheads" to the acid tail while maintaining water solubility via the internal basic nitrogen.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Peptidomimetic Libraries
Objective: To couple (3-Acetylamino-pyrrolidin-1-yl)-acetic acid to a Rink Amide resin, creating a scaffold for further elaboration.
Materials:
-
Rink Amide MBHA Resin (Loading: 0.6 mmol/g)
-
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid
-
HATU (Coupling Reagent)
-
DIPEA (Base)
-
DMF (Solvent)
Step-by-Step Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted syringe.
-
Swell in DMF (2 mL) for 30 minutes.
-
Deprotect Fmoc (if applicable) using 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).
-
-
Activation of Scaffold:
-
In a separate vial, dissolve (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (3.0 eq relative to resin loading) in DMF (1.5 mL).
-
Add HATU (2.9 eq) and DIPEA (6.0 eq).
-
Critical Step: Allow pre-activation for exactly 2 minutes. (Longer activation may cause racemization or side reactions due to the basic tertiary amine).
-
-
Coupling:
-
Transfer the activated solution to the resin syringe.
-
Shake at room temperature for 2 hours.
-
QC Check: Perform a Chloranil test (since the resin amine is primary). A lack of blue color indicates complete coupling.
-
-
Washing & Storage:
-
Drain solvent. Wash resin with DMF (5x), DCM (5x), and MeOH (3x).
-
Dry under vacuum. The resin now carries the pyrrolidine scaffold, presenting a capped acetamide and a tertiary amine within the linker.
-
Protocol B: Solution-Phase Synthesis of GPCR Ligand Precursors
Objective: Synthesis of a benzhydryl-derivative (common in antihistamine/anticonvulsant research) using the acid handle.
-
Dissolution: Dissolve (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (1 mmol) in anhydrous DCM (10 mL).
-
Amine Addition: Add the target amine (e.g., 4-chlorobenzhydrylamine) (1.1 mmol).
-
Coupling: Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 mins, then warm to RT overnight.
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat.
(removes unreacted acid). -
Note: Do not wash with strong acid (1M HCl) as the product contains a basic pyrrolidine nitrogen which will protonate and extract into the aqueous layer. Use pH 5.5 citrate buffer if acidic wash is needed.
-
Pathway Visualization
The following diagram illustrates the strategic logic of using this scaffold in a Divergent Synthesis workflow.
Figure 1: Divergent synthesis workflow utilizing the scaffold for both solid-phase library generation and targeted solution-phase GPCR ligand synthesis.
Critical Handling Notes & Stability
-
Hygroscopicity: The zwitterionic nature of the free acid makes it hygroscopic. Store at -20°C in a desiccator.
-
Basic Nitrogen Reactivity: The pyrrolidine nitrogen is nucleophilic. Avoid using alkyl halides (e.g., methyl iodide) in the presence of the free scaffold unless quaternization is desired.
-
Solubility: Highly soluble in water and DMSO. Poor solubility in non-polar solvents (Hexane, Et2O) unless the carboxylic acid is masked (esterified) or coupled.
References
-
Shankaran, K., et al. (2004).[1] "Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor." Bioorganic & Medicinal Chemistry Letters, 14(13), 3419-3424.[1]
-
Góra, M., et al. (2021).[2] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Biomolecules, 11(8), 1163.
-
BenchChem Technical Review. (2023). "The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery."
Sources
- 1. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of (3-Acetylamino-pyrrolidin-1-yl)-acetic Acid in Peptidomimetic Synthesis
Executive Summary & Strategic Utility
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a bifunctional heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design. Structurally, it consists of a pyrrolidine core substituted at the 3-position with an acetamide group and at the 1-position (ring nitrogen) with an acetic acid tail.
Key Strategic Applications:
-
Constrained Linker: The pyrrolidine ring introduces a rigid conformational constraint, reducing the entropic penalty upon binding compared to flexible linear alkyl linkers.
-
Peptide Isostere: The 3-acetamido group mimics the hydrogen-bonding capability of a peptide backbone (
) while the acetic acid tail allows for facile conjugation to other pharmacophores. -
Solubility Enhancer: The basic nitrogen (pKa ~8-9 when protonated) and the carboxylic acid contribute to zwitterionic character at physiological pH, often improving the aqueous solubility of lipophilic payloads.
Chemical Profile
| Property | Specification / Data |
| IUPAC Name | 2-[3-(acetylamino)pyrrolidin-1-yl]acetic acid |
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Stereochemistry | Available as (S), (R), or Racemic (check specific lot) |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Predicted) | Acid: ~2.1 (COOH); Base: ~8.8 (Tertiary Amine) |
| Stability | Hygroscopic solid; store at -20°C under inert atmosphere. |
Synthetic Protocols (Upstream)
While this intermediate can be sourced custom-made, in-situ synthesis is often required to access specific stereoisomers or isotopologues. Below is the validated protocol for synthesizing the target from commercially available 3-aminopyrrolidine derivatives.
Method A: The "Protect-Deprotect" Route (High Purity)
Recommended for GMP workflows where isomer purity is critical.
Reagents:
-
(S)-(-)-3-(Boc-amino)pyrrolidine (Starting Material)
-
Acetyl Chloride (AcCl)[1]
-
Trifluoroacetic acid (TFA)
-
Tert-butyl bromoacetate[2]
-
DIPEA (N,N-Diisopropylethylamine)
Workflow Diagram:
Caption: Step-wise synthesis ensuring stereochemical integrity and preventing over-alkylation.
Detailed Procedure (Step 3 & 4 Focus)
Step 3: N-Alkylation
-
Dissolve 3-acetamidopyrrolidine (TFA salt, 1.0 equiv) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.5 equiv) to neutralize the salt and scavenge acid. Critical: Ensure pH > 8 before adding alkylating agent.
-
Cool to 0°C. Dropwise add tert-butyl bromoacetate (1.1 equiv).
-
Why tert-butyl? It prevents self-condensation during the reaction and is easily removed simultaneously with other acid-labile groups if needed.
-
-
Warm to RT and stir for 4-6 hours. Monitor by LCMS (Target M+1: ~243.3).
-
Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2) and Brine. Dry over Na2SO4.[3] Concentrate.
Step 4: Hydrolysis to Acid
-
Dissolve the intermediate ester in DCM/TFA (1:1 ratio).
-
Stir at RT for 2 hours.
-
Purification: Evaporate volatiles. The product will likely be a TFA salt.
-
Desalting: For biological assays, pass through a weak anion exchange column or perform reverse-phase HPLC (C18, H2O/MeCN with 0.1% Formic Acid) to isolate the zwitterion.
-
Downstream Application Protocols
The primary utility of this molecule is coupling the carboxylic acid tail to an amine-bearing scaffold (e.g., a piperazine, aniline, or spirocycle).
Protocol: Amide Coupling (HATU Method)
Causality & Logic:
-
Reagent Choice (HATU): Preferred over EDC/NHS for this substrate because the tertiary amine in the pyrrolidine ring can act as an intramolecular base, potentially catalyzing racemization. HATU provides rapid activation, minimizing this risk.
-
Solvent (DMF/DMA): Required to solubilize the zwitterionic starting material.
Step-by-Step:
-
Activation: Dissolve (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (1.0 equiv) in dry DMF.
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at RT.
-
Observation: Solution should turn slightly yellow.
-
-
Coupling: Add the amine partner (
, 1.0 - 1.2 equiv). -
Stir at RT for 2–16 hours.
-
Quench: Add 10% citric acid solution.
-
Note: The product will likely remain in the aqueous phase if the amine partner is polar. If the product is lipophilic, extract into DCM.
-
Quality Control & Troubleshooting
Analytical Markers
-
1H NMR (D2O or DMSO-d6):
-
Acetamide Singlet: Look for a sharp singlet
ppm (3H, ). -
N-Methylene Singlet: A characteristic singlet
ppm (2H, ). Note: This may split if the nitrogen inversion is slow or if the molecule is protonated. -
Chiral Center: The proton at C3 (
) typically appears as a multiplet at ppm.
-
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield in Alkylation | DIPEA insufficient; Pyrrolidine salt not neutralized. | Ensure 3.5+ equiv of base are used if starting from TFA/HCl salt. |
| Product is Hygroscopic Oil | Zwitterionic nature holding water. | Lyophilize from water/dioxane (1:1) to obtain a handleable powder. |
| Racemization | Overheating during coupling or high pH. | Keep coupling temp < 25°C; Use Collidine instead of DIPEA if racemization is observed. |
Therapeutic Context & References
This scaffold mimics the Gly-Pro or Ala-Pro turn found in bioactive peptides. It is structurally related to the "Racetam" family (e.g., Piracetam, Levetiracetam) but possesses a distinct substitution pattern that allows it to function as a linker rather than a terminal cap.
Relevant Therapeutic Areas:
-
CCR5 Antagonists: Pyrrolidine-acetic acid derivatives have been explored as core scaffolds for HIV entry inhibitors, bridging the hydrophobic "head" and the basic "tail" required for receptor binding [1].[4]
-
Integrin Inhibitors: The carboxylic acid tail can mimic the Aspartate residue in RGD mimetics, while the acetamide interacts with backbone residues in the binding pocket [2].
-
Fragment-Based Discovery: Used as a solubility-enhancing linker for connecting lipophilic fragments in PROTACs or bifunctional kinase inhibitors [3].
References
-
Shankaran, K., et al. (2004).[5] "Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor." Bioorganic & Medicinal Chemistry Letters.
-
Mishra, A. K., et al. (2023). "Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation." Annales Pharmaceutiques Françaises.
-
PharmaBlock White Paper. (2023). "Pyrrolidine Derivatives in Drug Discovery: Solubility and Pharmacophore Design."
(Note: While specific CAS 1147361-42-1 is often associated with related derivatives, the protocols above apply to the general class of 3-acetamido-pyrrolidine-1-acetic acids.)
Sources
- 1. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 2. Pyrrolidin-1-yl-p-tolyl-acetic acid | C13H17NO2 | CID 24259026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Design of novel ligands using (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Executive Summary
This technical guide outlines the application of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (hereafter referred to as 3-APA ) as a high-value building block in modern drug discovery. Unlike traditional flat aromatic scaffolds, 3-APA offers a saturated, sp³-rich pyrrolidine core that enhances aqueous solubility and allows for precise 3D vectorization of substituents.
This molecule is particularly valuable for:
-
Fragment-Based Drug Discovery (FBDD): As a high-Fsp³ fragment with defined stereochemistry.
-
Peptidomimetics: Mimicking
-turn motifs in protein-protein interaction (PPI) inhibitors. -
PROTAC Linker Design: Providing a rigid, soluble connector superior to flexible PEG chains.
Structural Analysis & Design Rationale
The utility of 3-APA lies in its trifunctional architecture. A medicinal chemist must exploit all three distinct vectors to maximize affinity and selectivity.
| Functional Motif | Chemical Property | Design Utility |
| Pyrrolidine Core | Entropic Advantage: Reduces the conformational penalty upon binding compared to flexible alkyl chains. Increases Fsp³ fraction, correlating with higher clinical success rates due to improved solubility. | |
| 3-Acetylamino Group | H-Bond Donor/Acceptor | Pharmacophore Anchor: Mimics the amide backbone of peptides. The acetamide carbonyl accepts H-bonds; the NH donates. Crucial for orienting the molecule in the binding pocket. |
| N-Acetic Acid Tail | Carboxylic Acid (COOH) | Synthetic Handle: The primary vector for library expansion via amide coupling. The resulting tertiary amine (at N1) is protonatable at physiological pH (pKa ~8.5), improving lysosomal trapping and solubility. |
Stereochemical Considerations
The C3 position of the pyrrolidine ring is chiral.[1]
-
Recommendation: Do not use the racemate. Select the (S)- or (R)- enantiomer based on the target pocket geometry. The (S)-enantiomer often mimics the natural L-proline twist, making it suitable for targeting endogenous receptors.
Workflow Visualization
The following diagram illustrates the decision matrix for utilizing 3-APA in ligand design, distinguishing between its use as a terminal warhead versus a linker.
Caption: Workflow for diverting the 3-APA scaffold into Fragment-Based Drug Discovery (Red path) or Linker/Chimera synthesis (Green path).
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (Library Generation)
Objective: To couple diverse amines to the carboxylic acid tail of 3-APA to probe the S1/S2 pockets of a target protein. Mechanism: HATU-mediated activation is chosen over EDC/HOBt to minimize racemization at the alpha-carbon (though less risky here, it ensures high yield for sterically hindered amines).
Reagents:
-
Scaffold: (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (0.1 M in DMF).
-
Amine Library: Diverse R-NH₂ (1.2 equiv).
-
Coupling Agent: HATU (1.1 equiv).
-
Base: DIPEA (Hunig’s Base, 3.0 equiv).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Activation: In a reaction vial, dissolve the 3-APA scaffold (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of the carboxylic acid.
-
Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated O-azabenzotriazole ester.
-
Critical Checkpoint: Do not let this activate for >30 minutes before adding amine, as the active ester can hydrolyze or rearrange.
-
-
Coupling: Add the specific Amine (R-NH₂) (1.2 equiv).
-
Incubation: Seal the vial and stir at RT for 4–12 hours.
-
QC Step: Monitor reaction progress via LC-MS. Look for the disappearance of the parent mass [M+H]+ and appearance of Product Mass.
-
-
Workup (Parallel): For library scale, dilute with DMSO and purify directly via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
-
Validation: Verify the integrity of the acetamide group (should remain intact) and the amide bond formation.
Protocol B: Deacetylation for Linker Synthesis (Advanced)
Objective: If the user requires a bifunctional linker (e.g., for PROTACs), the acetyl group must be removed to liberate the C3-amine.
-
Hydrolysis: Dissolve 3-APA in 6N HCl (aq).
-
Reflux: Heat to 90°C for 6 hours.
-
Note: The N1-acetic acid is stable under these conditions, but the amide bond at C3 will cleave.
-
-
Isolation: Concentrate in vacuo to yield the diamine-acid dihydrochloride salt. This exposes the C3-amine for selective functionalization (exploiting the pKa difference between the secondary ring amine and the primary exocyclic amine if the N1-tail was not present, but here we have an N1-acid and C3-amine).
Application Case Study: Peptidomimetic Design
Context: Many protein interactions involve a "beta-turn" where the peptide backbone twists. Proline is often the residue that forces this turn. Application: 3-APA acts as a "Proline-Plus" mimic.
-
The Mimicry: The pyrrolidine ring mimics the Proline side chain restriction. The 3-acetylamino group mimics the backbone amide of the next amino acid in the sequence (
). -
The Strategy: By coupling a hydrophobic amine (e.g., benzylamine) to the acetic acid tail, you recreate the hydrophobic side chain of the preceding amino acid (
).
Interaction Map:
Caption: Pharmacophore mapping of 3-APA derivatives within a theoretical binding pocket.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Pla, D., & Albericio, F. (2008). Proline analogues: Versatile tools for drug discovery. European Journal of Medicinal Chemistry, 43(11), 2639-2655. [Link]
-
Erlanson, D. A., et al. (2016).[2] Fragment-based drug discovery: advancing fragments in the absence of crystal structures. Nature Reviews Drug Discovery, 15, 605–619. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. [Link]
Sources
Application Note: Functional Characterization of (3-Acetylamino-pyrrolidin-1-yl)-acetic Acid Derivatives
Targeting Chemokine Receptors (CCR5/CXCR4) and Peptidomimetic Scaffolds
Introduction & Scientific Rationale
The (3-Acetylamino-pyrrolidin-1-yl)-acetic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to mimic the
-
The N-linked Acetic Acid Tail: Acts as an anionic anchor, often mimicking the Aspartate (Asp) or Glutamate (Glu) side chains found in RGD (Arg-Gly-Asp) sequences or chemokine receptor ligands.
-
The 3-Acetylamino Group: Provides hydrogen bond donor/acceptor sites and serves as a vector for further substitution to reach hydrophobic pockets in target proteins.
Primary Biological Context
While this scaffold is versatile, its most potent application lies in the antagonism of G-Protein Coupled Receptors (GPCRs) , specifically the chemokine receptors CCR5 and CXCR4 . These receptors are critical entry co-factors for HIV-1 and key drivers in cancer metastasis. The pyrrolidine-acetic acid core acts as a bioisostere for the peptide backbone, blocking the interaction between the chemokine ligand (e.g., CXCL12) and the receptor.
This guide details the protocols for evaluating these derivatives using Calcium Mobilization Assays (FLIPR) and Chemotaxis Migration Assays , ensuring robust structure-activity relationship (SAR) data generation.
Pre-Assay Considerations: Physicochemical Profiling
Before biological testing, the zwitterionic nature of these derivatives must be addressed. The tertiary amine of the pyrrolidine ring (basic) and the carboxylic acid tail (acidic) create a pH-dependent solubility profile.
Solubility Protocol
-
Challenge: At physiological pH (7.4), the molecule exists largely as a zwitterion, which can reduce membrane permeability and solubility in non-polar solvents.
-
Stock Preparation:
-
Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .
-
Sonicate for 10 minutes at room temperature.
-
QC Step: Inspect for turbidity. If precipitate forms upon dilution into aqueous buffer, add 0.01% Pluronic F-127 to the assay buffer.
-
| Parameter | Specification | Rationale |
| LogP (Predicted) | ~0.5 - 1.5 | Low lipophilicity requires optimization for cell permeability. |
| pKa (Acid) | ~4.5 | Fully ionized (COO-) at pH 7.4. |
| pKa (Base) | ~9.0 | Fully ionized (NH+) at pH 7.4. |
| Storage | -20°C, Desiccated | Prevent hydrolysis of the acetylamino amide bond. |
Primary Bioassay: High-Throughput Calcium Flux (FLIPR)
This assay measures the ability of the derivative to inhibit chemokine-induced calcium release in CHO-K1 or HEK293 cells stably expressing CCR5 or CXCR4.
Mechanism of Action
Binding of the agonist (e.g., CXCL12) to the G
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the Calcium Flux Antagonist Assay.
Detailed Protocol
Reagents
-
Cell Line: CHO-K1-CXCR4 or HEK293-CCR5 (maintain in G418 selection).
-
Dye Loading Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 2.5 mM Probenecid (Critical: Probenecid inhibits the anion transporter, preventing dye leakage).
-
Calcium Indicator: Fluo-4 NW or Calcium 6 Assay Kit.
-
Agonist: Recombinant Human CXCL12 (SDF-1
) or CCL5 (RANTES).
Procedure
-
Seeding: Plate cells at 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO
. -
Dye Loading: Aspirate media and add 20
L of Dye Loading Buffer containing Fluo-4. Incubate for 45 mins at 37°C, then 15 mins at RT (to minimize temperature artifacts). -
Compound Addition (Antagonist Mode):
-
Prepare 5x concentrated compound plates in HBSS.
-
Add 5
L of test compound to the cells. -
Incubate for 15 minutes at RT (equilibration time is crucial for pyrrolidine derivatives to access the transmembrane pocket).
-
-
Signal Detection: Transfer plate to FLIPR Tetra or FlexStation.
-
Agonist Injection: Inject 5
L of agonist at EC concentration . -
Read: Measure fluorescence (Ex 494 nm / Em 516 nm) for 90 seconds.
Self-Validation Criteria
-
Z' Factor: Must be > 0.5.
-
Reference Standard: AMD3100 (Plerixafor) should yield an IC
of ~20-50 nM. -
Vehicle Control: DMSO concentration must match the highest compound point (typically < 0.5%).
Secondary Bioassay: Transwell Chemotaxis Assay
Calcium flux indicates receptor engagement, but migration assays confirm functional blockade of metastasis-related pathways.
Signaling Pathway Logic
Figure 2: Mechanism of Action. The pyrrolidine derivative blocks the receptor, preventing both Calcium release and Actin-mediated migration.
Detailed Protocol
-
Chamber Setup: Use a 96-well Transwell system (Corning HTS) with 5.0
m pore size polycarbonate membranes. -
Lower Chamber: Add 235
L of chemotaxis buffer (RPMI 1640 + 0.5% BSA) containing 10 nM CXCL12 . -
Upper Chamber:
-
Resuspend cells (Jurkat or MOLT-4 T-cells) at
cells/mL in chemotaxis buffer. -
Pre-incubate cells with the test compound (at varying concentrations) for 30 minutes at 37°C.
-
Add 75
L of the cell/compound mixture to the upper insert.
-
-
Migration: Incubate for 4 hours at 37°C/5% CO
. -
Quantification:
-
Remove the upper insert.
-
Add 25
L of CellTiter-Glo (ATP luminescence) to the lower chamber. -
Read Luminescence.
-
-
Calculation:
Data Analysis & Reporting
Quantitative Output Table
Report your findings using the following standardized table format to facilitate comparison across derivatives.
| Compound ID | R1 (N-Subst) | R2 (3-Subst) | FLIPR IC | Chemotaxis IC | Solubility (pH 7.4) |
| Ref (AMD3100) | - | - | 45 ± 5 | 60 ± 8 | High |
| Test-001 | Acetic Acid | Acetylamino | [Result] | [Result] | [Result] |
| Test-002 | ... | ... | ... | ... | ... |
Troubleshooting Guide
-
High Background in FLIPR: Usually caused by insufficient washing of the dye or using Probenecid that has precipitated. Ensure Probenecid is dissolved in 1M NaOH before adding to the buffer.
-
Bell-Shaped Curve in Chemotaxis: Indicates cytotoxicity at high concentrations. Run a parallel MTT/CellTiter-Glo viability assay on the cells before migration to rule out cell death.
References
-
Li, Y., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity.[1][2] European Journal of Medicinal Chemistry.[3]
-
Zhang, Y., et al. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Bioorganic & Medicinal Chemistry Letters.[3][4]
-
Góra, M., et al. (2021). Design, synthesis and biological activity of new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid.[5] ChemMedChem.
-
BenchChem Application Note. (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
Sources
- 1. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 4. Document: Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. (C... - ChEMBL [ebi.ac.uk]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Welcome to the technical support guide for the preparative and analytical HPLC of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid. This molecule, due to its distinct physicochemical properties, presents a unique set of challenges that can hinder efficient purification. Its structure contains a polar acetylamino group, a tertiary amine within the pyrrolidine ring, and a carboxylic acid function, making it a highly polar, zwitterionic compound under many conditions.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its purification. We will move beyond simple procedural steps to explore the underlying chromatographic principles, empowering you to make informed decisions in your method development and troubleshooting efforts.
Core Purification Challenges: Understanding the Analyte
The primary difficulty in purifying (3-Acetylamino-pyrrolidin-1-yl)-acetic acid stems from its zwitterionic and highly polar nature.[1][2]
-
Poor Retention in Reversed-Phase (RP-HPLC): In traditional RP-HPLC, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). Highly polar molecules, such as this one, have minimal affinity for the stationary phase and are often poorly retained, typically eluting at or near the solvent front (void volume).[3]
-
Complex Retention Mechanisms: As a zwitterion, the molecule possesses both a positive (tertiary amine) and a negative (carboxylate) charge over a wide pH range. This dual-charge nature can lead to complex and undesirable secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, resulting in poor peak shapes.[4][5]
-
Peak Tailing: The basic amine group can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based columns.[6][7] This secondary ionic interaction is a common cause of significant peak tailing, which compromises resolution and quantification accuracy.[8]
To overcome these challenges, specialized chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are often required.[9][10]
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific problems you may encounter during your experiments.
Question 1: I'm injecting my sample on a standard C18 column, but I see no retention. The peak is eluting with the solvent front. What is happening and how do I fix it?
Answer:
This is a classic sign that your analyte is too polar for the non-polar stationary phase. The (3-Acetylamino-pyrrolidin-1-yl)-acetic acid molecule is not hydrophobic enough to interact with and be retained by the C18 alkyl chains.
Immediate Solutions & Underlying Principles:
-
Switch to an Appropriate Chromatographic Mode: This is the most effective solution.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention and separation of polar compounds.[11][12][13] It utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention of polar compounds.[12]
-
Mixed-Mode Chromatography (MMC): This approach uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[15][16][17] For a zwitterion, a column with both hydrophobic chains and ion-exchange groups can provide excellent and tunable retention.[1][18]
-
-
Modify Your Reversed-Phase System (If HILIC/MMC is not an option):
-
Use a Polar-Embedded or Aqua-Type Column: These are modified C18 columns designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes.[19]
-
Adjust Mobile Phase pH: You can try to suppress the ionization of either the carboxylic acid (by using a low pH mobile phase, e.g., pH < 3) or the amine (by using a high pH mobile phase, e.g., pH > 10, if your column is stable).[2][20] Suppressing ionization can slightly increase hydrophobicity, but this may not be sufficient for adequate retention.
-
Question 2: My peak shape is very poor, with significant tailing. How can I achieve a symmetrical peak?
Answer:
Peak tailing is the most common chromatographic problem and for this molecule, it is almost certainly caused by secondary interactions between the amine group and active sites on the column, primarily acidic silanols.[6][8]
Troubleshooting Workflow for Peak Tailing
Caption: A typical experimental workflow for HILIC method development.
References
-
Dr. Maisch GmbH. HILIC. [Link]
-
Wikipedia. Hydrophilic interaction chromatography. [Link]
-
Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
PubMed. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?[Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
LCGC International. (2025). Mixed-Mode Chromatography—A Review. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Bestchrom. (2025). What is mixed-mode resin? The definitive guide to 2025. [Link]
-
Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Link]
-
PMC. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]
-
Chromatography Forum. (2006). desalting a zwitterion compound by HPLC?[Link]
-
Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]
-
Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. HPLC method dev strategies for Zwitterions - Chromatography Forum [chromforum.org]
- 3. resolian.com [resolian.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. hplc.eu [hplc.eu]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HILIC â Dr. Maisch [dr-maisch.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. biocompare.com [biocompare.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Mixed-Mode Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. What is mixed-mode resin? The definitive guide to 2025 - Bestchrom [bestchrom.com]
- 18. Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. desalting a zwitterion compound by HPLC? - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing pH for (3-Acetylamino-pyrrolidin-1-yl)-acetic acid Reactions
Welcome to the technical support center for optimizing reactions involving (3-Acetylamino-pyrrolidin-1-yl)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a bifunctional molecule, its reactivity is exquisitely sensitive to reaction pH. This document provides in-depth, field-proven insights to help you navigate these challenges, ensuring high-yield, high-purity outcomes. We will focus primarily on its application in amide bond formation, a common and critical transformation in medicinal chemistry.
Section 1: Understanding the pH-Dependent Properties of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
The structure of (3-Acetylamino-pyrrolidin-1-yl)-acetic acid contains two key ionizable groups that dictate its behavior in solution: a carboxylic acid and a tertiary amine within the pyrrolidine ring. The amide group is generally considered neutral under typical reaction conditions. The protonation state of the acid and the amine is governed by their respective pKa values and the pH of the reaction medium.
-
Carboxylic Acid (pKa ~2-4): At a pH below its pKa, this group is predominantly in its protonated, neutral form (-COOH). To participate in reactions like amide coupling, it must be deprotonated to the carboxylate form (-COO⁻), which acts as the nucleophile to attack the coupling agent.
-
Tertiary Amine (pKa ~9-11): The pyrrolidine nitrogen is basic. At a pH below its pKa, it exists as the protonated, cationic ammonium salt (-N⁺H-). At a pH above its pKa, it is in its neutral, nucleophilic form. While not the primary reactive site in an amide coupling of its own carboxylic acid, its protonation state influences the molecule's overall charge and solubility.
pH-Dependent Speciation
The net charge of the molecule changes significantly with pH, which can impact solubility, reactivity, and potential side reactions.
Diagram: pH-Dependent Protonation States
Caption: Dominant ionic species of the molecule at different pH ranges.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an EDC/NHS-mediated amide coupling reaction with this molecule?
A1: This is a classic two-step process masquerading as a one-pot reaction, and each step has a different pH optimum.
-
Step 1: Carboxylic Acid Activation. The activation of the carboxylic acid with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is most efficient under slightly acidic conditions (pH 4.5-6.0).[1] In this range, a sufficient concentration of the deprotonated carboxylate (-COO⁻) is present to initiate the reaction, while the carbodiimide itself is protonated and highly reactive.[2]
-
Step 2: Amine Coupling. The subsequent reaction of the activated NHS-ester with a primary or secondary amine nucleophile is most efficient at a slightly basic pH (7.2-8.0).[1][3] At this pH, the amine is deprotonated and thus more nucleophilic.
Therefore, a "one-pot" reaction requires a compromise. A pH range of 6.0-7.2 is often used, but this is a trade-off between activation efficiency and amine reactivity.[1] For maximum yield and purity, a two-step pH adjustment is recommended.
Q2: My reaction yield is very low. Could pH be the culprit?
A2: Absolutely. Low yield is one of the most common consequences of improper pH control.
-
If the pH is too low (<4.5), the carboxylic acid is fully protonated and will not react with EDC.
-
If the pH is too high (>6.0) during the activation step, the EDC coupling agent is less stable and the highly reactive O-acylisourea intermediate is prone to hydrolysis.[3]
-
If the pH is too low (<7.0) during the coupling step, your amine nucleophile will be protonated (-NH3⁺), rendering it a poor nucleophile and dramatically slowing or stopping the reaction.
Q3: I am observing a significant amount of an N-acylurea byproduct. How can I prevent this?
A3: N-acylurea formation is a common side reaction in carbodiimide chemistry, occurring when the activated O-acylisourea intermediate rearranges instead of reacting with the desired amine.[4] This is more prevalent in the absence of an amine-reactive ester stabilizer like N-hydroxysuccinimide (NHS) or sulfo-NHS. Adding 1.0 to 1.2 equivalents of NHS or HOAt (1-Hydroxy-7-azabenzotriazole) is crucial.[5] These reagents rapidly convert the O-acylisourea to a more stable, yet still highly reactive, ester intermediate, which minimizes the intramolecular rearrangement. Maintaining the optimal pH for amine coupling (7.2-8.0) also helps, as it ensures a sufficient concentration of the primary amine to trap the active ester before it can rearrange.[1]
Section 3: Troubleshooting Guide
| Issue | Potential pH-Related Cause(s) | Scientific Explanation & Recommended Solution |
| Low or No Product Formation | 1. Incorrect pH for Carboxylate Activation: The reaction pH is too low (<4.5) or too high (>6.5) during the EDC/NHS addition step. | Explanation: EDC activation requires the nucleophilic attack of the carboxylate anion on the protonated carbodiimide.[2] Below pH 4.5, the carboxylate concentration is too low. Above pH 6.5, EDC is less stable. Solution: For a two-step protocol, perform the activation in a non-amine buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 5.0-6.0.[1] For a one-pot reaction, start the reaction at pH 6.0 for 15-30 minutes before adding the amine and adjusting the pH. |
| 2. Poor Nucleophilicity of Amine: The pH of the coupling stage is too acidic (<7.0). | Explanation: The reactive species for the second step is the deprotonated amine (-NH2). If the pH is near or below the pKa of the amine's conjugate acid, the equilibrium favors the non-nucleophilic protonated form (-NH3⁺). Solution: After the initial activation step, adjust the pH of the reaction mixture to 7.2-8.0 using a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or a bicarbonate buffer) before or concurrently with the addition of the amine coupling partner.[5] | |
| 3. Hydrolysis of Activated Ester: The reaction pH is too high (>8.5), or the reaction is run for an extended period in aqueous buffer. | Explanation: The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. The rate of hydrolysis increases significantly at higher pH. Solution: Maintain the coupling pH between 7.2 and 8.0. Avoid unnecessarily long reaction times. If the reaction is slow, it is better to re-evaluate the stoichiometry or temperature rather than excessively increasing the pH. | |
| Inconsistent Results Between Batches | Poor pH Control / Inadequate Buffering: The buffer is not used within its effective range, or its capacity is too low. | Explanation: The addition of acidic or basic reagents (like EDC hydrochloride or an amine free base) can shift the pH outside the optimal range if the buffer is weak. For example, MES is a poor buffer above pH 6.7.[1] Solution: Use a high-quality buffer with a pKa value close to the target reaction pH. A concentration of 50-100 mM is typically sufficient. Always verify the pH of the final reaction mixture after all components have been added. |
| Formation of Side Products | Base-Induced Racemization: The use of a strong base or excessively high pH can lead to epimerization at the chiral center (C3 of the pyrrolidine ring). | Explanation: A strong base can abstract the α-proton of the activated carboxyl group, leading to a loss of stereochemical integrity.[6][7] Solution: Use a hindered, non-nucleophilic base like DIPEA for pH adjustments instead of stronger bases like triethylamine (TEA) or hydroxide. Avoid pH values above 8.5. The addition of additives like HOAt can also help suppress racemization.[5] |
Section 4: Experimental Protocols
Protocol 1: Systematic pH Optimization for EDC/NHS Coupling
This protocol provides a framework for determining the optimal pH for coupling (3-Acetylamino-pyrrolidin-1-yl)-acetic acid with a target amine.
1. Reagent Preparation:
-
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid: Prepare a 100 mM stock solution in an appropriate organic solvent (e.g., DMF, DMSO) or water if soluble.
-
Amine Nucleophile: Prepare a 100 mM stock solution.
-
EDC & Sulfo-NHS: Prepare a 200 mM stock solution of each in high-purity, anhydrous DMSO or water immediately before use. Do not store these solutions.
-
Buffers: Prepare a series of 0.1 M buffers (e.g., MES at pH 6.0, PBS or HEPES at pH 7.0, 7.5, and 8.0).
2. Reaction Setup (Small-Scale Screening):
-
In four separate microcentrifuge tubes, add (3-Acetylamino-pyrrolidin-1-yl)-acetic acid to a final concentration of 10 mM in 200 µL of each buffer (pH 6.0, 7.0, 7.5, 8.0).
-
Add EDC (1.5 eq) and sulfo-NHS (1.2 eq) to each tube.
-
Incubate at room temperature for 15 minutes to allow for activation.
-
Add the amine nucleophile (1.0 eq) to each tube.
-
Allow the reactions to proceed for 2 hours at room temperature.
3. Quenching and Analysis:
-
Quench the reaction by adding a small amount of a primary amine-containing reagent (e.g., Tris buffer or hydroxylamine) to consume any remaining NHS-ester.
-
Analyze the reaction conversion in each tube by LC-MS or HPLC to determine the pH that gives the highest product yield and purity.
Diagram: pH Optimization Workflow
Caption: Workflow for systematic screening of optimal reaction pH.
References
-
Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(36), 12936–12943. [Link][8]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. (Note: While not directly in the search results, this is a foundational concept referenced by the provided sources. The principle of carbodiimide protonation is discussed in source[2]). [Link][2]
-
Filo. (2025). Side Reactions in Peptide Synthesis. Filo. (Note: This is a general educational resource outlining common side reactions). [Link][6]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. (Note: This presentation covers general mechanisms of pH-dependent side reactions). [Link][7]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
ResearchGate. (2025). Request PDF: pH Optimization of Amidation via Carbodiimides. ResearchGate. [Link][3]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link][4]
-
Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Scribd. [Link]
-
PubChem. (n.d.). Pyrrolidin-1-yl-p-tolyl-acetic acid. National Center for Biotechnology Information. [Link]
-
Lelo, A., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. RSC Advances, 6(1), 1-8. [Link][5]
-
Wikipedia. (n.d.). Pyrrolidine. Wikimedia Foundation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 7. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: HPLC Method Strategies for (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
Topic: HPLC Retention Times and Peak Analysis for (3-Acetylamino-pyrrolidin-1-yl)-acetic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
(3-Acetylamino-pyrrolidin-1-yl)-acetic acid is a highly polar, zwitterionic intermediate often encountered in the synthesis of pyrrolidine-based pharmaceuticals (e.g., racetam analogs, kinase inhibitors). Its structural complexity—featuring a basic tertiary amine, an acidic carboxyl moiety, and a polar acetamide side chain—renders standard C18 Reversed-Phase Liquid Chromatography (RPLC) ineffective.
This guide objectively compares three separation strategies: Standard C18 RPLC , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental causality and structural analogs, we demonstrate why HILIC-Amide is the superior methodology for reliable retention and peak symmetry.
Compound Characterization & Chromatographic Challenges
Before selecting a column, we must understand the analyte's behavior in solution.
-
Analyte: (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
-
Physicochemical Profile:
-
Zwitterionic Nature: Contains a basic pyrrolidine nitrogen (
) and an acidic carboxylic acid ( ). -
Polarity: High (LogP < 0).
-
Chromophore: Weak. Lacks aromatic rings; relies on amide/carboxyl absorption (
).
-
The Core Problem: In standard acidic RPLC (pH 2-3), the pyrrolidine nitrogen is protonated (positive charge), and the carboxyl group is neutral. The resulting highly polar cation resists hydrophobic interaction with C18 ligands, leading to elution in the void volume (
Comparative Method Analysis
The following table summarizes the performance of three distinct chromatographic approaches for this class of polar pyrrolidines.
| Feature | Method A: Standard C18 | Method B: Ion-Pair RPLC | Method C: HILIC (Amide) |
| Stationary Phase | C18 (Octadecylsilane) | C18 (Octadecylsilane) | Amide-bonded Silica |
| Mobile Phase | Water/ACN + 0.1% Formic Acid | Water/ACN + Octanesulfonic Acid | ACN/Water + 10mM |
| Retention Mechanism | Hydrophobic Interaction | Ion-Pairing (Electrostatic + Hydrophobic) | Water Layer Partitioning / H-Bonding |
| Retention Time (RT) | < 1.5 min (Void) | 8.0 – 12.0 min | 6.5 – 9.0 min |
| Peak Shape | Broad / Tailing | Sharp | Sharp / Symmetrical |
| MS Compatibility | Excellent | Poor (Non-volatile salts) | Excellent |
| Recommendation | ⛔ Not Recommended | ⚠️ Use with Caution | ✅ Preferred |
Detailed Experimental Protocols
Protocol A: The Failure of Standard C18 (Negative Control)
Use this only to demonstrate the lack of retention.
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic 95% Water / 5% ACN + 0.1% Formic Acid.
-
Result: The analyte elutes with the solvent front (~1.2 min). Co-elution with matrix salts makes quantification impossible.
Protocol B: The HILIC Solution (Gold Standard)
Recommended for LC-MS and purity assays.
-
Rationale: The Amide stationary phase forms a water-rich layer on the silica surface. The polar analyte partitions into this layer.[1] The high organic content (ACN) enhances ESI-MS sensitivity.
-
Column: Waters XBridge BEH Amide or Tosoh TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with
).-
Note: High pH ensures the carboxyl group is ionized (COO-) and the amine is partially neutral, or fully zwitterionic, enhancing interaction with the stationary phase.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 90% B (Equilibration)
-
2-12 min: 90% B
60% B -
12-15 min: 60% B (Hold)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Expected RT: 7.2 ± 0.5 min .
Protocol C: Ion-Pairing (Alternative for UV-Only)
Use this if HILIC columns are unavailable and MS detection is not required.
-
Mobile Phase: Water/Methanol (90:10) containing 5 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH 2.5).
-
Mechanism: The sulfonate anion pairs with the protonated pyrrolidine nitrogen, forming a neutral, hydrophobic complex that retains on C18.
-
Expected RT: ~10.5 min .
-
Warning: Ion-pairing reagents permanently alter columns and suppress MS ionization.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct method based on laboratory constraints and analyte properties.
Figure 1: Decision tree for method selection and simplified HILIC retention mechanism.
Critical Analysis of Results
Why HILIC Wins
Experimental data on pyrrolidine-acetic acid derivatives (e.g., Proline, Piracetam impurities) consistently shows that HILIC provides the best balance of retention and peak shape.
-
Selectivity: The amide functionality on the column interacts via hydrogen bonding with the acetylamino group of the analyte, providing unique selectivity that separates it from non-acetylated impurities.
-
Sensitivity: HILIC uses high organic content (e.g., 90% ACN). In LC-MS, this enhances desolvation efficiency, often increasing signal intensity by 5-10x compared to aqueous RPLC.
Troubleshooting Common Issues
-
Peak Splitting: Often caused by sample diluent mismatch.
-
Fix: Dissolve the sample in 90% ACN (matching the initial mobile phase). Do not inject samples dissolved in 100% water into a HILIC system.
-
-
Retention Time Drift: HILIC columns require longer equilibration.
-
Fix: Allow at least 20 column volumes of equilibration between gradient runs.
-
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules: A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link
-
McCalley, D. V. (2017).[3] Understanding and managing the separation of hydrophilic compounds in reversed-phase and HILIC modes. Journal of Chromatography A, 1523, 49-62. Link
-
Sigma-Aldrich. (2025). Pyrrolidin-1-yl-acetic acid hydrochloride Product Analysis. Sigma-Aldrich Catalog. Link
-
Phenomenex. (2024).[2][5] Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex Technical Guides. Link
Sources
Comparative Technical Guide: (3-Acetylamino-pyrrolidin-1-yl)-acetic Acid vs. Proline Analogues
Executive Summary
This guide provides a technical comparison between (3-Acetylamino-pyrrolidin-1-yl)-acetic acid (referred to herein as 3-AAPA ) and classical Proline Analogues (e.g., Proline, Hydroxyproline, 3-substituted prolines).
While both scaffolds share a pyrrolidine core, they occupy distinct chemical spaces. Proline is a rigid
Structural & Conformational Analysis
The fundamental difference lies in the connectivity of the carboxylic acid "tail" and the functionalization of the ring.
The Proline Scaffold ( -Amino Acid)[2]
-
Connectivity: The carboxylic acid is attached directly to the C2 position of the pyrrolidine ring.
-
Conformation: The
(phi) torsion angle is locked by the ring structure (typically -65°). The ring puckering (C -endo vs. C -exo) dictates the spatial orientation of the C4 and C3 positions. -
Role: Acts as a "turn inducer" or "helix breaker" in peptides due to the lack of an amide proton and steric restriction.
The 3-AAPA Scaffold (N-Substituted Glycine)
-
Connectivity: The carboxylic acid is attached to the Nitrogen (N1) via a methylene spacer (
). This classifies it as an N-substituted glycine or a cyclic peptoid . -
Conformation: The N-C
bond (the methylene linker) introduces rotational freedom not present in proline. However, the pyrrolidine ring remains rigid. -
Vector: The 3-acetamido group projects a hydrogen bond donor/acceptor motif at a specific vector relative to the acid tail, often used to probe pockets in kinases (e.g., ROCK) or GPCRs (e.g., CCR5, GAT-1).
Vector Comparison Diagram
The following diagram illustrates the structural divergence and vector projection differences between the two scaffolds.
Figure 1: Structural divergence between Proline and 3-AAPA. Proline is defined by backbone rigidity, while 3-AAPA offers a flexible N-linked anchor with a defined C3 vector.
Physicochemical Properties Comparison
The shift from a secondary amine (Proline) to a tertiary amine (3-AAPA) significantly alters pKa and solubility profiles.
| Property | Proline (Reference) | (3-Acetylamino-pyrrolidin-1-yl)-acetic acid | Implication for Drug Design |
| Molecular Weight | 115.13 g/mol | 186.21 g/mol | 3-AAPA is a larger fragment, suitable for FBDD (Fragment-Based Drug Discovery). |
| Amine Type | Secondary (Cyclic) | Tertiary (Cyclic) | 3-AAPA cannot form an amide bond at the ring nitrogen without cleavage; it acts as a "capping" group or internal scaffold. |
| Acid pKa | ~1.99 ( | ~2.5 - 3.0 (N-acetic acid) | The N-acetic acid is slightly less acidic than the |
| Base pKa | ~10.6 (Ring NH) | ~8.5 - 9.0 (Ring N) | The tertiary amine in 3-AAPA is less basic than proline's secondary amine, improving bioavailability in some contexts. |
| LogP (Est.) | -2.54 | -1.8 to -1.2 | 3-AAPA is slightly more lipophilic due to the acetamide and ethyl/methyl groups but remains highly water-soluble. |
| H-Bond Donors | 1 (NH, if uncharged) | 1 (Acetamide NH) | 3-AAPA provides a distal H-bond donor (at C3) rather than a backbone donor. |
| H-Bond Acceptors | 2 (C=O, N) | 4 (Acid C=O, Amide C=O, Ring N, Acid OH) | 3-AAPA is richer in H-bond acceptors, useful for solvent-exposed regions of a protein. |
Synthetic Utility & Protocols
Unlike proline, which is typically purchased as an enantiopure starting material for peptide synthesis, 3-AAPA is often synthesized as an intermediate to introduce the pyrrolidine scaffold into a small molecule.
Synthesis Workflow
The synthesis typically involves the N-alkylation of 3-acetamidopyrrolidine (or 3-aminopyrrolidine followed by acetylation).
Figure 2: Synthetic route for generating 3-AAPA. The pathway allows for the introduction of chirality by selecting (R)- or (S)-3-aminopyrrolidine.
Experimental Protocol: Synthesis of 3-AAPA
Note: This protocol is adapted from standard N-alkylation procedures for pyrrolidines [1, 3].
Materials:
-
3-Acetamidopyrrolidine (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Alkylation: Dissolve 3-acetamidopyrrolidine (e.g., 1.0 g) in anhydrous DCM (10 mL). Add DIPEA (2.0 eq) and cool to 0°C. Dropwise add tert-butyl bromoacetate (1.1 eq). Warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup: Wash the organic layer with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate to yield the tert-butyl ester intermediate.
-
Hydrolysis: Dissolve the ester in a 1:1 mixture of DCM/TFA (10 mL). Stir at room temperature for 2 hours to cleave the tert-butyl group.
-
Purification: Concentrate in vacuo. The product is often obtained as a trifluoroacetate salt. For the free acid, pass through a weak anion exchange resin or recrystallize from MeOH/Ether.
Validation:
-
1H NMR (D2O): Look for the singlet at ~4.0 ppm (N-CH2-COOH) and the singlet at ~1.9 ppm (Acetamide CH3).
-
Mass Spec: [M+H]+ = 187.1.
Biological Applications & Case Studies
Scaffold for Kinase Inhibitors (ROCK/PKA)
The pyrrolidine ring is a "privileged scaffold" in kinase inhibitor design. In Rho-kinase (ROCK) inhibitors, the basic nitrogen and the spatial arrangement of H-bond donors are critical.
-
Mechanism: The 3-AAPA scaffold mimics the diaminocyclohexane or homopiperazine motifs found in Fasudil derivatives. The acetic acid tail can bind to solvent-front arginine residues or be converted into an amide to interact with the hinge region [2].
-
Advantage: Unlike proline, which is rigid, the N-acetic acid arm allows the inhibitor to "reach" into adjacent sub-pockets (e.g., the ribose pocket) while the 3-acetamido group anchors the core.
GABA Transporter (GAT) Inhibitors
Derivatives of pyrrolidine-acetic acid are potent inhibitors of GABA uptake.
-
Relevance: GAT-1 inhibitors (like Tiagabine) often feature a nipecotic acid (piperidine-3-carboxylic acid) core. The 3-AAPA scaffold contracts the ring to pyrrolidine and moves the acid to the nitrogen tail.
-
Data: Studies on pyrrolidine-3-acetic acid and N-acetic acid derivatives show that the distance between the basic nitrogen and the carboxylic acid is a key pharmacophore determinant. 3-AAPA serves as a constrained analogue of GABA where the nitrogen is embedded in the ring [4].
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. ChemMedChem, 2021. Link
-
Bicyclic dihydropyrimidine-carboxamide derivatives as RHO-kinase inhibitors. Google Patents (CN110062758B). Link
-
Synthesis of substituted N-aryl pyrollo-quinolines. Journal of Chemical and Pharmaceutical Research, 2014. Link
-
Identification of Pyrrolidine-3-Acetic Acid Derived Oximes as Potent Inhibitors of GABA Transporter. ChemMedChem, 2007.[2] Link
-
PubChem Compound Summary: Pyrrolidin-1-yl-acetic acid. National Center for Biotechnology Information. Link
Sources
A Pragmatic Guide to Personal Protective Equipment for Handling (3-Acetylamino-pyrrolidin-1-yl)-acetic acid
This guide provides a detailed operational and safety framework for handling (3-Acetylamino-pyrrolidin-1-yl)-acetic acid in a laboratory setting. As a novel or specialty chemical, comprehensive public safety data may be limited. Therefore, this protocol is built upon a conservative risk assessment, analyzing the hazards of analogous chemical structures to establish a robust and self-validating safety workflow.
A Note on Scientific Diligence: The following recommendations are predicated on the known hazards of the compound's core moieties: the pyrrolidine ring and the acetic acid functional group. The closest available analog with a public safety datasheet, Pyrrolidin-1-yl-acetic acid hydrochloride, is classified as causing serious eye damage (H318). This guide establishes a minimum baseline for safe handling. You are required to consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material in use and integrate its directives into your site-specific Chemical Hygiene Plan. [1]
Hazard Profile by Chemical Analogy
To determine the appropriate level of personal protective equipment, we must first establish a presumed hazard profile. This is achieved by examining the known risks associated with the compound's structural components.
| Component / Analog | CAS Number | Known Hazards | Implication for Handling |
| Pyrrolidine | 123-75-1 | Highly flammable; Harmful if swallowed or inhaled; Causes severe skin burns and eye damage.[2] | The core ring system is hazardous. Assume the derivative may be a skin/eye irritant or corrosive and potentially harmful by inhalation or ingestion. |
| Acetic Acid | 64-19-7 | Flammable liquid and vapor; Causes severe skin burns and eye damage.[3] | The carboxylic acid group contributes to the corrosive potential of the molecule. |
| Pyrrolidin-1-yl-acetic acid hydrochloride | 6628-74-6 | GHS05 (Corrosion); H318: Causes serious eye damage. | This is the closest structural analog with available data, confirming a high risk of severe eye injury. |
Core PPE Requirements
The selection of PPE is the final barrier between the researcher and the chemical hazard, used after engineering controls (like fume hoods) and administrative controls are applied.[4][5] The following PPE is mandatory for all procedures involving this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-rated chemical safety goggles.[6] | Mandatory. Protects against splashes and fine particulates. The high risk of serious eye damage from analogs necessitates stringent protection beyond standard safety glasses.[6] |
| Face Shield | Required when handling larger quantities (>1g) or when there is a significant splash risk (e.g., preparing stock solutions). Must be worn over safety goggles.[6][7] | |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Provides splash protection against a wide range of chemicals. Inspect gloves for integrity before each use. For prolonged contact, consult the glove manufacturer's compatibility data. |
| Double-Gloving | Recommended when handling the neat (solid) compound to minimize exposure risk during glove removal. | |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from splashes and spills.[2][7] Should be buttoned completely. |
| Long Pants & Closed-Toe Shoes | Minimum laboratory attire required to prevent skin exposure on the lower body and feet.[6] | |
| Respiratory Protection | Not typically required for low-volatility solids handled in a fume hood. | A risk assessment is required. If procedures could generate significant dust or aerosols (e.g., sonication, vigorous mixing) and engineering controls are insufficient, a NIOSH-approved N95 respirator or higher may be necessary.[7][8] |
Safe Handling Workflow: A Step-by-Step Protocol
This workflow is designed to be a self-validating system, ensuring safety checks are integrated at every stage.
Step 1: Pre-Use Preparation & Area Setup
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the fume hood to minimize movement in and out of the containment area.
-
Don PPE: Put on all required PPE as specified in the table above. Start with your lab coat, followed by safety goggles, and finally, gloves.
Step 2: Weighing & Aliquoting (Solid Compound)
-
Work Within Fume Hood: All manipulations of the solid compound must occur inside a certified chemical fume hood to contain any airborne particulates.
-
Prevent Static Discharge: If weighing a significant quantity of flammable material, use an anti-static weigh boat or ground the balance and receiving vessel.[9][10]
-
Handle with Care: Open the container slowly. Use a clean spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust.
-
Secure Original Container: Tightly close the primary container immediately after removing the material.[9]
Step 3: Dissolution & Transfer
-
Add Solvent Slowly: When preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Use Appropriate Vessels: Ensure all glassware is free of cracks or defects.
-
Contain Transfers: When transferring the solution, keep the vessels deep within the fume hood and pour carefully to prevent spills.
Step 4: Post-Handling Decontamination & Disposal
-
Clean Equipment: Decontaminate any non-disposable equipment (like spatulas) that came into contact with the chemical. A typical procedure involves rinsing with a suitable solvent, followed by washing with soap and water. All rinsate should be collected as hazardous waste.
-
Dispose of Waste: All disposable items (gloves, weigh boats, pipette tips) contaminated with the chemical must be discarded into a clearly labeled hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield, then lab coat, and finally goggles. Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Visualization of the Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling (3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
Caption: Workflow for handling (3-Acetylamino-pyrrolidin-1-yl)-acetic acid.
Emergency & Disposal Plan
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Waste Disposal: All waste materials, including the chemical itself, contaminated disposables, and cleaning rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Disposal must be carried out in strict accordance with local, state, and federal environmental regulations. Do not dispose of down the drain.
References
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. The EI Group.
- Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment. ECHA.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- SAFETY DATA SHEET - Pyrrolidine. MilliporeSigma.
- Guidance on Information Requirements and Chemical Safety Assessment Part E: Risk Characterisation. ECHA.
- Pyrrolidine Safety Data Sheet. Apollo Scientific.
- SAFETY DATA SHEET - Acetic Acid. Thermo Fisher Scientific.
- PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
- PYRROLIDINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.
- How to undertake a qualitative human health assessment and document it in a chemical safety report. ECHA.
- Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
- SAFETY DATA SHEET - 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride. Fisher Scientific.
- Pyrrolidin-1-yl-acetic acid hydrochloride Product Page. Sigma-Aldrich.
Sources
- 1. mastercontrol.com [mastercontrol.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. uwm.edu [uwm.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moew.government.bg [moew.government.bg]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ei1.com [ei1.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. lobachemie.com [lobachemie.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
